REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[N+:9]([O-])([OH:11])=[O:10].[OH-].[Na+]>OS(O)(=O)=O>[NH2:1][C:2]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to warm to RT over 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
was heated in an oil bath
|
Type
|
CUSTOM
|
Details
|
set at 80° C
|
Type
|
CUSTOM
|
Details
|
the reaction was removed from the heating bath, and ice
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the resulting yellow precipitate was collected on a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
Drying in a vacuum desiccator
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |